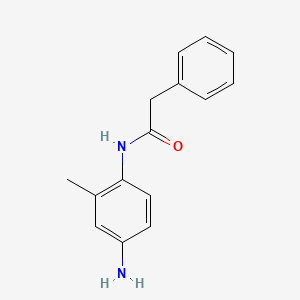

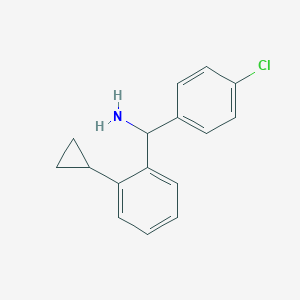

![molecular formula C7H10O B2602386 (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde CAS No. 2276759-81-8](/img/structure/B2602386.png)

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

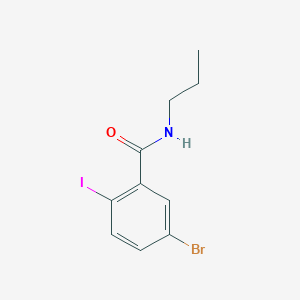

“(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde” is a chemical compound with the CAS Number: 2276759-81-8 . It has a molecular weight of 110.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Antiproliferative Constituents from Amomum tsao-ko

A study isolated a racemic mixture of a new bicyclononane aldehyde from the fruits of Amomum tsao-ko. This compound showed antiproliferative activity in a murine neuroblastoma cell line, indicating potential applications in cancer research (Yang et al., 2009).

Synthesis of Bipyridine-Dicarbaldehyde

Research demonstrates the synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde, used in the [3+3] cyclocondensation with trans-1,2-diaminocyclohexane. This process highlights the compound's utility in creating macrocyclic structures, relevant in material science and catalysis (Hodačová & Buděšínský, 2007).

Conformational Studies of GABA

Bicyclo[3.1.0]hexane analogues have been studied for their ability to lock certain conformations of small molecules like GABA. These analogues have applications in designing molecules with specific biological activities, such as neurotransmitter analogues or enzyme inhibitors (Jimeno et al., 2011).

Isomerizations and Umlagerungen in Bicyclic Systems

Research into the isomerization and rearrangement in bicyclic systems, specifically involving cyclopropan-carbaldehyde-enamine, provides insights into organic synthesis methods that could be applied in pharmaceuticals and material science (Rey & Dreiding, 1974).

Methanolysis of Bicyclo[3.1.0]hexane

A study on the methanolysis of a bicyclo[3.1.0]hexane compound showed cleavage of cyclopropane bonds under different conditions. This finding is significant for understanding reaction mechanisms in organic chemistry (Lim, McGee, & Sieburth, 2002).

properties

IUPAC Name |

(1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKUKGINJJSJHU-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2(C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@@]2(C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

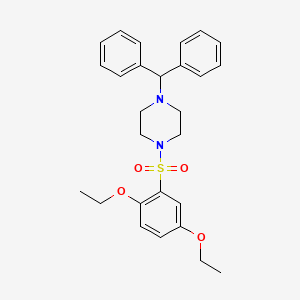

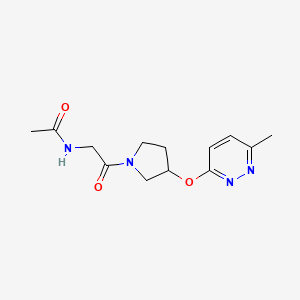

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)

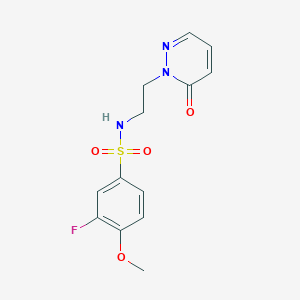

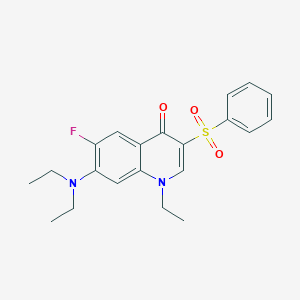

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

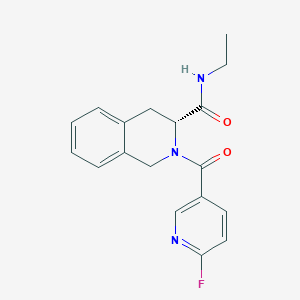

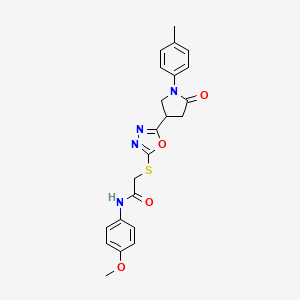

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)

![6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2602324.png)